Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate

Catalog No.
S2990700
CAS No.
1373233-35-2
M.F
C6H5FO4S2
M. Wt
224.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate

CAS Number

1373233-35-2

Product Name

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate

IUPAC Name

methyl 3-fluorosulfonylthiophene-2-carboxylate

Molecular Formula

C6H5FO4S2

Molecular Weight

224.22

InChI

InChI=1S/C6H5FO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3

InChI Key

YLQWEWBWWLVJOT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)F

solubility

not available

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate (CAS 1373233-35-2) is a solid, aromatic heterocyclic building block designed for applications in materials science, chemical biology, and complex organic synthesis. It features two distinct reactive sites: a thermally and hydrolytically stable fluorosulfonyl (-SO2F) group, which enables robust Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reactions, and a methyl ester (-COOCH3) group that serves as an orthogonal handle for subsequent functionalization. This combination positions the compound as a versatile precursor for creating precisely defined sulfonyl-linked structures and complex molecular architectures.

Direct substitution with the analogous sulfonyl chloride, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7), introduces significant risks to process stability and reproducibility. Sulfonyl chlorides are notoriously sensitive to moisture and are less thermally robust than sulfonyl fluorides. This instability can lead to reagent degradation during storage, inconsistent reaction outcomes, and the formation of undesirable side products, particularly in reactions requiring heat or extended run times. The superior chemical stability of the S-F bond in the fluorosulfonyl group ensures greater precursor integrity, predictable reactivity, and higher fidelity in SuFEx applications, making it the more reliable choice for manufacturing and complex, multi-step synthesis where batch-to-batch consistency is critical.

Superior Thermal Stability for Demanding Process Conditions

The fluorosulfonyl group imparts exceptional thermal stability compared to the analogous chlorosulfonyl group. In a direct comparative study on a similar heteroaryl scaffold, the sulfonyl fluoride derivative was stable when heated to 130°C for three hours. In stark contrast, its sulfonyl chloride counterpart decomposed rapidly under the same conditions. This demonstrates a fundamental class-level advantage in process robustness for sulfonyl fluorides like Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate.

Evidence DimensionThermal Stability
Target Compound DataInherently high stability (class characteristic)
Comparator Or BaselineHeteroaryl Sulfonyl Chloride Analog: Rapidly decomposes.
Quantified DifferenceStable at 130°C for 3 hours vs. rapid decomposition for the chloride analog.
ConditionsHeating at 130°C for 3 hours.

This stability enables reactions at higher temperatures without reagent degradation, expanding the viable process window and ensuring material integrity for applications like high-temperature polymer synthesis.

Improved Handling Characteristics as a Crystalline Solid

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is a crystalline solid with a melting point of 75-80 °C. Its direct procurement alternative, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, is also a solid but has a lower melting point of 61-64 °C. The higher melting point of the target compound suggests a more stable crystal lattice, which translates to a free-flowing solid that is easier to handle, weigh, and dispense accurately, particularly in automated or large-scale workflows.

Evidence DimensionMelting Point
Target Compound Data75-80 °C
Comparator Or BaselineMethyl 3-(chlorosulfonyl)thiophene-2-carboxylate: 61-64 °C
Quantified Difference+14-16 °C higher melting point
ConditionsStandard atmospheric pressure.

Superior physical properties simplify laboratory and industrial handling, reduce material clumping, and contribute to more accurate and reproducible process inputs.

Bifunctional Design for Orthogonal Synthesis and Advanced Materials

This compound is not a simple sulfonylating agent; it is a bifunctional building block. The fluorosulfonyl group provides a stable, SuFEx-compatible handle for forming robust -SO2- linkages. Concurrently, the methyl ester at the adjacent position offers an orthogonal site for a different class of reactions, such as hydrolysis to the carboxylic acid, amidation, or reduction. This allows for multi-step, divergent syntheses from a single, well-defined precursor, a capability not offered by simpler reagents like thiophene-2-sulfonyl fluoride.

Evidence DimensionFunctional Group Availability
Target Compound DataTwo orthogonal reactive sites: -SO2F (SuFEx) and -COOCH3 (ester chemistry)
Comparator Or BaselineSimpler thiophene sulfonyl fluorides: Possess only the -SO2F group.
Quantified DifferenceOne additional, orthogonal reactive handle for derivatization.
ConditionsStandard synthetic transformations.

Enables the construction of more complex and functionalized molecules, polymers, and bioconjugates than is possible with monofunctional sulfonylating agents, justifying its selection for advanced R&D projects.

Precursor for Thermally Stable Polymers and Performance Materials

The demonstrated thermal stability of the fluorosulfonyl group makes this compound a prime candidate for synthesizing polysulfonates or functional polymers that require high-temperature processing or must perform in thermally demanding environments.

Development of Covalent Probes with Improved Stability and Specificity

In chemical biology, the hydrolytic stability and chemoselective reactivity of the -SO2F group are critical. This reagent is suitable for creating covalent inhibitors and biological probes that remain intact in aqueous physiological media until reacting with their intended nucleophilic target on a biomolecule.

Streamlined Synthesis of Complex, Substituted Thiophenes

For medicinal and materials chemistry, the compound's bifunctional nature is a key advantage. It allows for the secure anchoring or extension of a molecule via the SuFEx reaction, followed by modification of the ester group to build complex, multi-substituted thiophene-based structures in fewer steps.

XLogP3

1.6

Dates

Last modified: 04-14-2024

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